5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(1,3-Benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic pyrido[2,3-d]pyrimidine-2,4-dione core. Key structural features include:
- 1-(2-Furylmethyl) substituent: A furan-derived methyl group at position 1, contributing to electron-rich aromatic interactions .
- Pyrido[2,3-d]pyrimidine-2,4-dione scaffold: This annulated uracil analog is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
The compound’s synthesis typically involves multicomponent reactions or alkylation strategies, as seen in structurally related pyridopyrimidines . Its physicochemical properties, such as HOMO-LUMO energy gaps (~3.9–4.1 eV), align with derivatives reported in DFT studies .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-18-16-13(11-3-4-14-15(8-11)27-10-26-14)5-6-20-17(16)22(19(24)21-18)9-12-2-1-7-25-12/h1-8H,9-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZBNJUOVGUALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. Recent studies have highlighted its potential as a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), making it a candidate for further exploration in cancer therapy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H17N3O4 |
| Molecular Weight | 373.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound primarily revolves around its ability to inhibit eEF-2K. eEF-2K is a key regulator of protein synthesis and plays a crucial role in cell proliferation and survival. Inhibition of this kinase can lead to reduced protein synthesis in cancer cells, thereby inducing apoptosis and inhibiting tumor growth.
Key Findings from Research Studies
- Inhibition of eEF-2K :
- Selectivity and Potency :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MDA-MB-231 Cells : In experiments involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant inhibition of eEF-2K activity. This suggests that the compound may effectively reduce tumor growth in specific cancer types .
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore their structure-activity relationships. The results indicated that specific functional groups significantly influence the inhibitory activity against eEF-2K .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound compared to other similar compounds, a comparative table is provided below:
| Compound | IC50 (nM) | Target | Notes |
|---|---|---|---|
| 5-(1,3-benzodioxol-5-yl)-... | 420 | eEF-2K | Effective in MDA-MB-231 cells |
| Compound A (e.g., A-484954) | 280 | eEF-2K | More potent than the target compound |
| Compound B (e.g., Pyrido[2,3-d]pyrimidine) | 930 | eEF-2K | Less effective than target compound |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
- HOMO-LUMO Gaps: Target Compound (estimated): ~3.9 eV (similar to hydroxybenzoyl derivatives ). Thienopyrimidines: 4.2–4.5 eV, attributed to electron-withdrawing oxadiazoles .
- LogP Values :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
